molecular formula C15H8Cl2F3N3 B14859639 3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine

3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B14859639
M. Wt: 358.1 g/mol
InChI Key: WIHJAPZXOSWQFQ-UHFFFAOYSA-N
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Description

3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-chlorophenyl imidazole under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of chlorine, trifluoromethyl, and imidazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H8Cl2F3N3

Molecular Weight

358.1 g/mol

IUPAC Name

3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C15H8Cl2F3N3/c16-10-4-2-1-3-9(10)12-7-22-14(23-12)13-11(17)5-8(6-21-13)15(18,19)20/h1-7H,(H,22,23)

InChI Key

WIHJAPZXOSWQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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